Tridec-2-ynoic acid
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Overview
Description
Tridec-2-ynoic acid: is a long-chain fatty acid with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol It is characterized by the presence of a triple bond between the second and third carbon atoms in its chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridec-2-ynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of palladium-catalyzed coupling reactions to form the carbon-carbon triple bond .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Tridec-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield saturated or partially saturated fatty acids.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Bases like sodium amide (NaNH2) are used to deprotonate the terminal alkyne.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated or partially saturated fatty acids.
Substitution: Formation of substituted alkynes.
Scientific Research Applications
Tridec-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tridec-2-ynoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The triple bond in its structure allows it to participate in unique chemical reactions that can modulate biological activities .
Comparison with Similar Compounds
Undec-10-ynoic acid: Another long-chain fatty acid with a triple bond, but with a shorter carbon chain.
Hexanoic acid, tridec-2-ynyl ester: An ester derivative with similar structural features
Uniqueness: Tridec-2-ynoic acid is unique due to its specific chain length and the position of the triple bond, which confer distinct chemical and biological properties.
Properties
CAS No. |
95658-41-6 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
tridec-2-ynoic acid |
InChI |
InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-10H2,1H3,(H,14,15) |
InChI Key |
LGSNTPIHVYSXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CC(=O)O |
Origin of Product |
United States |
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